

5-Bromothiazolidine-2,4-dione: A Technical Guide to its Solubility Profile

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Compound of Interest

Compound Name: **5-Bromothiazolidine-2,4-dione**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-Bromothiazolidine-2,4-dione**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental solubility data for this particular derivative in publicly accessible literature, this document synthesizes information on the parent compound, thiazolidine-2,4-dione (TZD), and its analogs, alongside established methodologies for solubility determination.

Physicochemical Properties and Predicted Solubility

5-Bromothiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a core structure found in various pharmacologically active compounds.^{[1][2]} The introduction of a bromine atom at the 5-position is expected to influence its physicochemical properties, including its solubility. While specific experimental data is scarce, computational models and the properties of the parent compound offer insights into its likely solubility profile.

The parent compound, thiazolidine-2,4-dione, is reported to be sparingly soluble in water and a variety of common organic solvents.^[3] It is soluble in dimethyl sulfoxide (DMSO) and methanol.^[4] The predicted octanol-water partition coefficient (LogP) for **5-Bromothiazolidine-2,4-dione** is a key indicator of its lipophilicity and, consequently, its solubility in organic solvents.

Table 1: Physicochemical and Predicted Solubility Data for **5-Bromothiazolidine-2,4-dione** and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted LogP	Predicted Aqueous Solubility	Expected Solubility in Organic Solvents
5-Bromothiazolidine-2,4-dione	C ₃ H ₂ BrNO ₂ S	196.02	0.4	Low	Sparingly soluble in non-polar solvents; likely soluble in polar aprotic solvents like DMSO and DMF.
Thiazolidine-2,4-dione	C ₃ H ₃ NO ₂ S	117.13	-0.7	Sparingly soluble	Sparingly soluble in ethanol, methanol, and ether. ^[3]

Note: Predicted values are computationally generated and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for drug development, informing formulation strategies and bioavailability predictions. The following are standard experimental protocols that can be employed to ascertain the quantitative solubility of **5-Bromothiazolidine-2,4-dione**.

Thermodynamic (Shake-Flask) Solubility Method

This equilibrium method is considered the gold standard for determining thermodynamic solubility.

Methodology:

- Preparation of Saturated Solution: An excess amount of **5-Bromothiazolidine-2,4-dione** is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, clear container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: The concentration of **5-Bromothiazolidine-2,4-dione** in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Kinetic Solubility Method

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

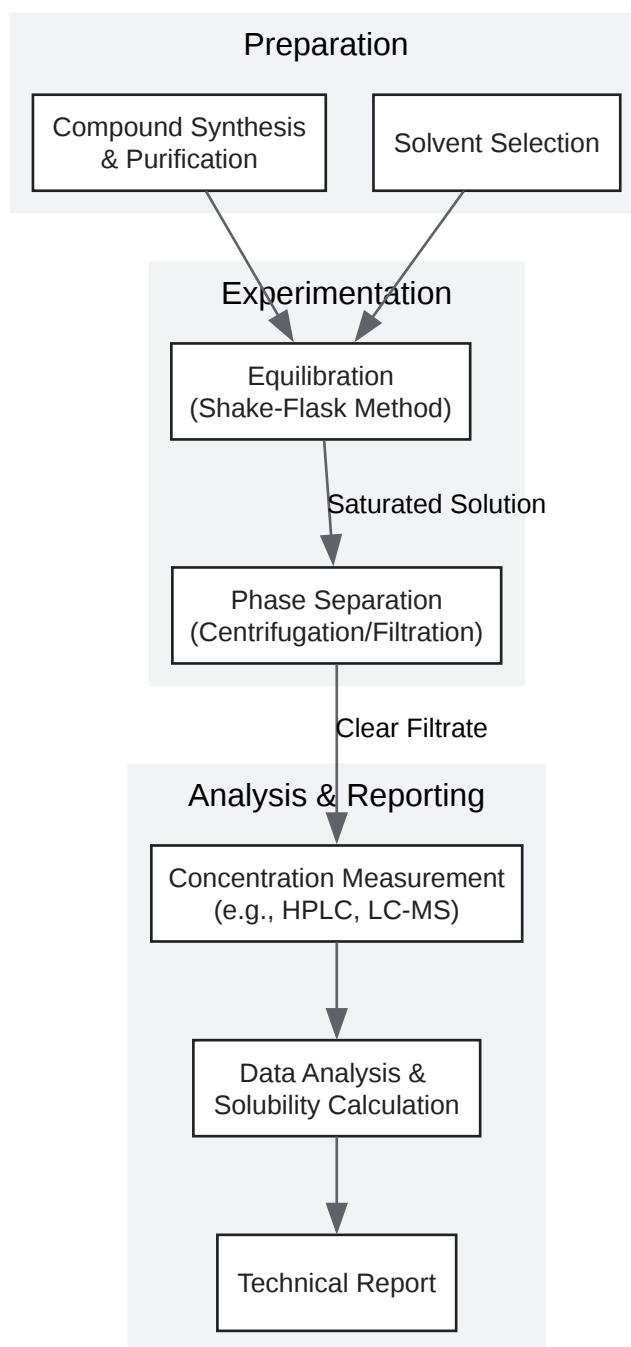
- Preparation of Stock Solution: A concentrated stock solution of **5-Bromothiazolidine-2,4-dione** is prepared in 100% DMSO.
- Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline) in a microtiter plate.
- Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate is detected by turbidimetry

(nephelometry), which measures the scattering of light by suspended particles.

- Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Experimental Workflow and Logical Relationships

The process of determining the solubility of a compound like **5-Bromothiazolidine-2,4-dione** follows a logical progression from initial assessment to quantitative analysis. This workflow is crucial for obtaining reliable and reproducible data.



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Caption: Experimental workflow for determining thermodynamic solubility.

This diagram illustrates the key stages involved in determining the thermodynamic solubility of a chemical compound, from initial material preparation to the final data analysis and reporting.

A similar, albeit typically more automated and high-throughput, workflow would apply to kinetic solubility determination.

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